4-benzyl-N-ethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-benzyl-N-ethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-15-19(17,18)16-10-8-14(9-11-16)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRIUFGZDSJRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)N1CCC(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
N-(Piperidin-1-yl)benzenesulfonamide Derivatives
- Parent Compound (N-(piperidin-1-yl)benzenesulfonamide) : Lacks the benzyl and ethyl substituents, resulting in lower molecular complexity. Its derivatives (e.g., N-alkyl/aryl variants) show that alkylation at the sulfonamide nitrogen (as in 4-benzyl-N-ethylpiperidine-1-sulfonamide) enhances steric bulk, which may alter receptor binding or solubility .
- 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide: Features a phenylethyl group instead of benzyl, introducing chirality.
Amino-Substituted Sulfonamides
- 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide: Contains an amino group at the 4-position and a pyrimidinyl substituent. The amino group enhances hydrogen-bonding capacity, while the pyrimidine ring may confer specificity for bacterial dihydropteroate synthase, a classic sulfonamide target .
Piperidine-Carboxamide Derivatives
Pharmacological Activity
- Antimicrobial Potential: Sulfonamides like 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide inhibit folate biosynthesis, but resistance to one sulfonamide often confers cross-resistance. The benzyl and ethyl groups in this compound may modify target affinity or resistance profiles .
- Chiral Effects : Analogues such as 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide demonstrate that stereochemistry influences activity, suggesting enantiomeric analysis is critical for the target compound .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₄H₂₂N₂O₂S | 294.40 | 4-benzyl, N-ethyl | High lipophilicity (predicted) |
| 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide | C₁₀H₁₁N₄O₂S | 267.29 | 4-amino, pyrimidinyl | Hydrogen-bonding capacity |
| 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide | C₁₅H₁₇NO₂S | 283.37 | 4-methyl, chiral phenylethyl | Stereospecific activity |
| N-Benzyl-1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide | C₂₃H₃₀N₂O₅S | 470.57 | Dimethoxyphenyl, carboxamide | Reduced acidity, complex structure |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-benzyl-N-ethylpiperidine-1-sulfonamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring followed by sulfonamide functionalization. Key parameters include:
- Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity and solubility .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
- Critical Considerations : Monitor reaction temperature (often 60–100°C) and stoichiometric ratios to avoid side products like over-sulfonated derivatives .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic peaks for sulfonamide (-SO₂NH-) at δ 7.5–8.0 ppm (aromatic) and δ 3.0–3.5 ppm (piperidine N-CH₂) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under accelerated degradation conditions .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or kinase enzymes, with IC₅₀ calculations using dose-response curves .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational modeling predict the interaction between this compound and biological targets like enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with sulfonamide groups and hydrophobic interactions with the benzyl moiety .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational changes and binding free energies (MM-PBSA) .
- Validation : Cross-check computational results with experimental IC₅₀ values and mutagenesis studies .
Q. What strategies can resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Compound Purity : Reanalyze batches via LC-MS to rule out degradation products or impurities affecting activity .
- Cell Line Authentication : STR profiling ensures consistency in cytotoxicity studies .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this sulfonamide derivative?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to enhance enzyme binding .
- Piperidine Ring Alterations : Replace N-ethyl with bulkier groups (e.g., cyclopropyl) to improve metabolic stability .
- Synthesis of Analogues : Parallel synthesis (e.g., Ugi reaction) to generate a library of derivatives for high-throughput screening .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to achieve slow evaporation and avoid amorphous precipitates .
- Temperature Gradients : Gradual cooling (0.5°C/hour) from saturated solutions promotes single-crystal growth .
- Crystal Mounting : Flash-cooling in liquid nitrogen with cryoprotectants (e.g., glycerol) prevents lattice disruption during data collection .
Practical Considerations
Q. What are the recommended storage conditions to ensure long-term stability of this compound?
- Methodological Answer :
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the sulfonamide group .
- Light Sensitivity : Amber vials or foil wrapping to avoid photodegradation .
- Humidity Control : Desiccants (e.g., silica gel) in storage chambers to maintain <10% relative humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
